

Definitive Technical Guide: Pentyl Sulfamate

Molecular Structure & Utility

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Compound of Interest

Compound Name: *Pentyl sulfamate*

CAS No.: 637772-35-1

Cat. No.: B138996

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Executive Summary

Pentyl sulfamate (Amyl sulfamate) is a representative alkyl ester of sulfamic acid, serving as a critical lipophilic pharmacophore in medicinal chemistry. Structurally characterized by a pentyl chain esterified to a sulfamoyl moiety (

), it functions as a stable bioisostere of alkyl sulfates and phosphates.

In drug development, **pentyl sulfamate** is utilized primarily in Structure-Activity Relationship (SAR) studies for Carbonic Anhydrase (CA) inhibitors and steroid sulfatase (STS) inhibitors. Unlike its sulfate counterparts, the sulfamate group exhibits enhanced hydrolytic stability and the ability to form specific hydrogen bond networks within enzyme active sites (e.g., zinc coordination in CAs).

Part 1: Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of a lipophilic

-pentyl tail attached to a polar sulfamate head group. The sulfamate nitrogen possesses two protons capable of hydrogen bonding, while the sulfonyl oxygens act as hydrogen bond acceptors.

Property	Value / Description
IUPAC Name	Pentyl sulfamate
CAS Number	637772-35-1 (Reference ID)
Molecular Formula	
Molecular Weight	167.23 g/mol
SMILES	<chem>CCCCCOS(N)(=O)=O</chem>
Electronic Character	The sulfamate group is electron-withdrawing. ^[1] The protons are weakly acidic (), allowing deprotonation by strong bases to form nucleophilic anions.
Lipophilicity (cLogP)	~1.2 – 1.6 (Estimated). The pentyl chain provides sufficient lipophilicity to cross biological membranes, making it a viable drug-like scaffold.

Stability vs. Sulfates

A critical advantage of **pentyl sulfamate** over pentyl sulfate is its resistance to hydrolysis. While alkyl sulfates rapidly hydrolyze in acidic conditions to alcohols and sulfuric acid, the sulfamate ester bond (

) is stabilized by the nitrogen lone pair donation into the

antibonding orbitals, reducing the electrophilicity of the sulfur atom.

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of **pentyl sulfamate** requires anhydrous conditions to prevent the premature hydrolysis of the sulfamoylating agent. The most robust protocol for research-grade purity utilizes Chlorosulfonyl Isocyanate (CSI).

Protocol: CSI-Mediated Sulfamoylation

This method is preferred for primary alcohols due to its high yield and the avoidance of ammonia gas handling.

Reagents:

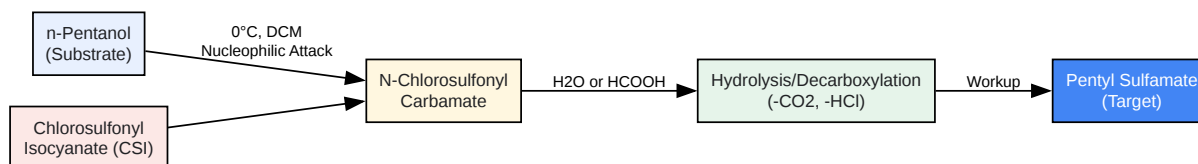
- -Pentanol (1.0 equiv)
- Chlorosulfonyl Isocyanate (CSI) (1.1 equiv)
- Formic Acid (1.1 equiv) or Water (careful hydrolysis)
- Solvent: Dichloromethane (DCM) or Acetonitrile ()
- Base: Pyridine or (for quenching)

Step-by-Step Methodology:

- Formation of Intermediate: Cool a solution of -pentanol in anhydrous DCM to 0°C under atmosphere.
- Addition: Dropwise add CSI. The reaction forms an intermediate N-chlorosulfonyl carbamate.
 - Mechanism:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) The alcohol oxygen attacks the isocyanate carbon.
- Hydrolysis/Decarboxylation:

- Option A (Formic Acid): Add formic acid. This reacts with the N-chlorosulfonyl group to release
,
, and
, yielding the sulfamate.
- Option B (Aqueous Workup): Carefully quench with water. The carbamate hydrolyzes and decarboxylates to the sulfamate.
- Purification: The organic layer is washed with brine, dried over
, and concentrated. Recrystallization (from
/Hexanes) or column chromatography yields the white crystalline solid.

Visualization: Synthesis Workflow



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Figure 1: CSI-mediated synthesis pathway for **pentyl sulfamate**, highlighting the critical decarboxylation step.

Part 3: Reactivity & Stability Profile

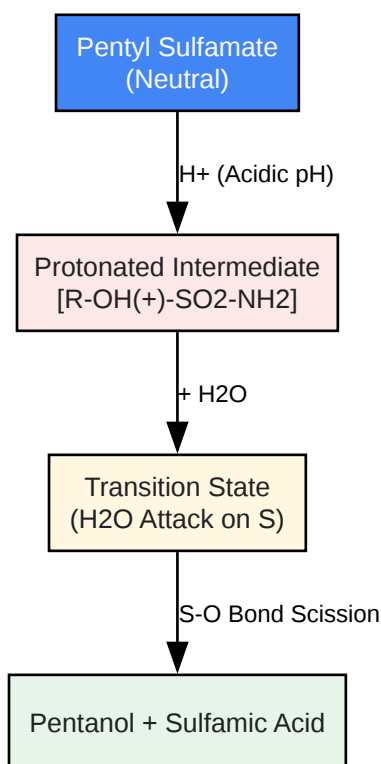
Understanding the degradation of **pentyl sulfamate** is vital for formulation and storage. The primary degradation pathway is acid-catalyzed hydrolysis.

Hydrolysis Mechanism

Unlike carboxylic esters, sulfamate hydrolysis is pH-dependent but generally slow at physiological pH (7.4).

- Protonation: In acidic media, the ether oxygen or the nitrogen can be protonated.
-protonation is the activation step for cleavage.
- Cleavage: Water attacks the sulfur atom (S-O cleavage) or the alkyl carbon (C-O cleavage), though S-O cleavage is more common for primary alkyl sulfamates.
- Products: Pentanol and Sulfamic acid (which degrades to Ammonium bisulfate).

Visualization: Degradation Pathway



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Figure 2: Acid-catalyzed hydrolysis mechanism of **pentyl sulfamate** leading to alcohol regeneration.

Part 4: Pharmacological Relevance & Applications[5][6][7]

Pentyl sulfamate is rarely a drug in itself but is a high-value "probe" molecule in medicinal chemistry.

Carbonic Anhydrase (CA) Inhibition

Sulfamates are zinc-binding groups (ZBGs).[5] The terminal

coordinates with the

ion in the active site of Carbonic Anhydrase enzymes.

- SAR Insight: In aliphatic sulfamate series, chain length correlates with potency.
 - chains (Decyl/Tetradecyl) show nanomolar against CA-II and CA-IX due to extensive hydrophobic interactions.
 - **Pentyl Sulfamate** (): Acts as a baseline inhibitor. It binds to the Zinc but lacks the extensive hydrophobic tail to fully occupy the lipophilic pocket, resulting in micromolar rather than nanomolar potency. This makes it an excellent negative control or starting point for fragment-based design.

Bioisosterism in Drug Design

The sulfamate moiety mimics the transition state of phosphate ester hydrolysis.

- Steroid Sulfatase (STS) Inhibitors: Aryl sulfamates (like EMATE) are potent irreversible inhibitors. **Pentyl sulfamate** serves as a model to study the stability of the linkage without the complexity of the steroid nucleus.
- Anticonvulsants: Following the success of Topiramate (a sugar sulfamate), alkyl sulfamates like **pentyl sulfamate** are screened to determine the minimal structural requirements for anticonvulsant activity.

Comparison of Activity

Compound	Target	Potency (/ Activity)	Role
Pentyl Sulfamate	hCA-II	M range	Baseline / Fragment
Decyl Sulfamate	hCA-II	~1-10 nM	High Potency Probe
Topiramate	AMPA/Kainate	Clinical Drug	Antiepileptic Standard

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